1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety linked to a pyrazole ring, which is further substituted with a chlorine atom. The presence of these functional groups makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromothiophene derivative with a pyrazole precursor in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The chlorine atom on the pyrazole ring could also play a role in binding to target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Bromothiophen-2-yl)methyl]piperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Contains a bromophenyl group instead of a pyrazole ring.
Thiophene-Linked 1,2,4-Triazoles: Similar thiophene moiety but linked to a triazole ring.
Uniqueness
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the combination of a bromothiophene moiety with a chlorinated pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrClN3S |
---|---|
Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChI Key |
BHZCFFHIPUMGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.